molecular formula C13H21ClN2O2 B13773779 Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride CAS No. 63982-41-2

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride

Cat. No.: B13773779
CAS No.: 63982-41-2
M. Wt: 272.77 g/mol
InChI Key: KUTDVZBSXBNZHK-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamic acid ester linked to a phenyl group with a dimethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride typically involves the reaction of methyl carbamate with 2-(1-(dimethylamino)propyl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other derivatives.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of various chemical products, including pesticides, herbicides, and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler ester of carbamic acid, used in various chemical reactions.

    Phenol, 2-(1-methylethyl)-, methylcarbamate: Another carbamate ester with different substituents, used in similar applications.

Uniqueness

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamic acid ester with a dimethylamino propyl side chain and phenyl group makes it particularly versatile in various applications.

Properties

CAS No.

63982-41-2

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

dimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-5-11(15(3)4)10-8-6-7-9-12(10)17-13(16)14-2;/h6-9,11H,5H2,1-4H3,(H,14,16);1H

InChI Key

KUTDVZBSXBNZHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1OC(=O)NC)[NH+](C)C.[Cl-]

Origin of Product

United States

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